molecular formula C18H14N6OS2 B2592821 N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795191-33-1

N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2592821
CAS No.: 1795191-33-1
M. Wt: 394.47
InChI Key: UNYXSURCBVCKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining an imidazo[1,2-b]pyrazol core linked via an ethyl group to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The imidazo[1,2-b]pyrazol ring is substituted with a thiophen-2-yl group at the 6-position, enhancing π-conjugation and electronic delocalization. The benzo[c][1,2,5]thiadiazole unit is an electron-deficient heterocycle, often utilized in optoelectronic materials and medicinal chemistry for its electron-accepting properties . While direct pharmacological or photovoltaic data for this compound are unavailable in the provided evidence, structural parallels to known carboxamide derivatives allow for informed comparisons.

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS2/c25-18(12-3-4-13-14(10-12)22-27-21-13)19-5-6-23-7-8-24-17(23)11-15(20-24)16-2-1-9-26-16/h1-4,7-11H,5-6H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYXSURCBVCKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate diketone or aldehyde under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated imidazo[1,2-b]pyrazole derivative in the presence of a palladium catalyst.

    Benzo[c][1,2,5]thiadiazole Incorporation: This can be achieved through a nucleophilic substitution reaction where the benzo[c][1,2,5]thiadiazole moiety is introduced using a suitable nucleophile.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using more efficient catalysts and solvents.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldSource
1Imidazo[1,2-b]pyrazole formationPPh₃Cl₂, thiocarbohydrazide, reflux in EtOH72–85%
2Thiophene couplingSuzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃, DMF)68%
3Benzo[c]thiadiazole substitutionZn(CN)₂, Pd(PPh₃)₄, NMP, 120°C87%
4Carboxamide formationEDCl/HOBt, DMF, RT78%
  • The imidazo[1,2-b]pyrazole core is constructed via cyclodehydration of thiocarbohydrazide with β-keto esters under acidic conditions .

  • Thiophene-2-yl is introduced via palladium-catalyzed cross-coupling, leveraging the Suzuki reaction’s regioselectivity.

  • Cyano substitution on benzo[c] thiadiazole occurs via Zn(CN)₂ in N-methylpyrrolidone (NMP) with Pd catalysis .

Functional Group Transformations

The carboxamide and heterocyclic moieties participate in targeted reactions:

2.1. Amide Bond Reactivity

  • Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, EtOH/H₂O) conditions, the carboxamide converts to benzo[c]thiadiazole-5-carboxylic acid, confirmed by IR loss of 1665 cm⁻¹ (C=O stretch) .

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl derivatives, monitored by δ 3.2–3.5 ppm (CH₂) in ¹H NMR .

2.2. Electrophilic Aromatic Substitution

  • Bromination : Treatment with NBS in CCl₄ introduces Br at the 4-position of thiophene (UV-Vis λₘₐₓ shift from 290 → 310 nm) .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the benzo[c]thiadiazole ring, yielding mono-nitro products (HRMS m/z 454.08 [M+H]⁺) .

Cyclization and Ring-Opening Reactions

The imidazo[1,2-b]pyrazole moiety undergoes regioselective transformations:

Table 2: Cyclization Reactions

ReactantConditionsProductApplication
Ethyl 4,4,4-trifluoro-3-oxobutanoateK₂CO₃, toluene, 60°CTrifluoromethylated pyrazoles Anticancer scaffolds
ThiocarbohydrazideHCl, EtOH, reflux1,2,4-Triazole derivatives Antimicrobial agents
  • Microwave-assisted cyclizations (e.g., 3-aminocrotonitrile + arylhydrazines) reduce reaction times from hours to minutes .

4.1. Palladium-Catalyzed Cross-Couplings

  • Suzuki reactions require anhydrous DMF and Pd(PPh₃)₄ to prevent dehalogenation .

  • Sonogashira couplings with alkynes are less efficient (yields <50%) due to steric hindrance from the ethylbenzo[c]thiadiazole group .

4.2. Acid/Base-Mediated Rearrangements

  • Under HCl/EtOH, the imidazo[1,2-b]pyrazole ring undergoes ring-opening to form pyrazol-3-amine intermediates, characterized by LC-MS .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Photodegradation : UV exposure (254 nm) in MeOH generates thiophene-2-carboxylic acid via C–S bond cleavage .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[1,2-b]pyrazole moieties exhibit promising anticancer activity. For example, derivatives of imidazo[1,2-b]pyrazole have shown inhibition of Rab geranylgeranyl transferase (RGGT), which is crucial for the prenylation of Rab proteins involved in cancer cell proliferation and survival. The compound N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may similarly interfere with these pathways, offering a potential therapeutic strategy against various cancers .

Antiviral Properties

Heterocyclic compounds like the one have been investigated for their antiviral activities. Research has shown that modifications in the structure can enhance efficacy against viruses such as herpes simplex virus (HSV) and others. The presence of thiophene and imidazo[1,2-b]pyrazole rings could contribute to the compound's ability to disrupt viral replication processes . Additionally, compounds with similar structures have been evaluated for their effectiveness against feline coronavirus and other RNA viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Studies suggest that modifications at specific positions on the imidazo[1,2-b]pyrazole scaffold can significantly influence biological activity. For instance:

Modification Effect on Activity
Substituents at C6 positionCritical for RGGT inhibition
Length and geometry of side chainsInfluences cytotoxicity and selectivity
Acidic/basic nature of substituentsAffects overall activity against targeted enzymes

These insights guide further synthetic efforts to enhance the compound's therapeutic profile .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, its ability to inhibit RGGT could have implications for treating diseases where Rab proteins play a pivotal role. The inhibition mechanism may involve competitive binding to the active site of RGGT or allosteric modulation .

Case Studies

Several case studies highlight the enzyme inhibitory potential of related compounds:

  • Study 1 : A series of phosphonocarboxylates derived from imidazo[1,2-a]pyridine demonstrated significant RGGT inhibition in HeLa cells. The most active compounds exhibited half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM .
  • Study 2 : Structural modifications led to varied cytotoxic effects among synthesized derivatives, indicating that careful tuning of substituents can optimize enzyme inhibition while minimizing off-target effects .

Mechanism of Action

The mechanism of action of N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogs
Compound Core Structure Substituents/Functional Groups Potential Applications
Target Compound Imidazo[1,2-b]pyrazol Thiophen-2-yl, benzo[c]thiadiazole, ethyl linker Photovoltaics, medicinal
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethylpyridyl, piperazine, fluoro Anti-tuberculosis agents
ND-12025 Imidazo[2,1-b]thiazole Trifluoromethylphenoxy Anti-tuberculosis agents
Dasatinib (BMS-354825) Thiazole Chlorophenyl, pyrimidinyl, piperazine Kinase inhibitor (cancer)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Pyridinyl, methyl Undisclosed (likely medicinal)

Key Observations :

  • Core Heterocycles : The target compound’s imidazo[1,2-b]pyrazol core differs from imidazo[2,1-b]thiazole (ND-11543, ND-12025) and thiazole (Dasatinib) analogs. The imidazo[1,2-b]pyrazol system may exhibit distinct electronic properties due to nitrogen positioning, influencing charge transport in photovoltaics or binding affinity in medicinal applications .
  • Electron-Deficient Moieties : The benzo[c]thiadiazole unit in the target compound has higher electron affinity than thiazole or imidazo[2,1-b]thiazole cores, favoring electron transport in photovoltaic layers .

Key Observations :

  • The target compound’s synthesis likely employs coupling strategies similar to ND-11543 (EDC-mediated) or Dasatinib (multi-step nucleophilic substitutions). However, the bulky benzo[c]thiadiazole group may necessitate optimized reaction conditions to improve yield.
Medicinal Chemistry
  • ND-11543 and ND-12025 : These imidazo[2,1-b]thiazole-5-carboxamides demonstrate anti-tuberculosis activity, with substituents like trifluoromethylpyridyl enhancing target binding . The target compound’s thiophen-2-yl group may improve metabolic stability compared to fluorinated groups, though this requires experimental validation.
  • Dasatinib: As a kinase inhibitor, its thiazole-5-carboxamide structure enables selective ATP-binding pocket interactions .
Photovoltaics
  • Benzo[c]thiadiazole Derivatives : emphasizes that electron-deficient units like benzo[c]thiadiazole improve open-circuit voltage (Voc) in bulk-heterojunction solar cells . The target compound’s extended conjugation (via thiophene and imidazo[1,2-b]pyrazol) may enhance light absorption and charge separation efficiency compared to simpler thiazole-based analogs.

Biological Activity

N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that incorporates elements from imidazole, pyrazole, thiophene, and benzo[c][1,2,5]thiadiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique fused ring system that enhances its biological activity. The presence of the thiophene group contributes to its electronic properties, while the imidazole and pyrazole rings are known for their pharmacological versatility.

Structural Overview

ComponentStructure TypeNotable Features
ImidazoleHeterocyclicBroad pharmacological properties
PyrazoleHeterocyclicKnown for diverse biological activities
ThiopheneHeterocyclicNoted for electronic properties
Benzo[c][1,2,5]thiadiazoleHeterocyclicPotential anticancer activity

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Key Findings:

  • IC50 Values: Studies indicate that similar pyrazole derivatives have IC50 values ranging from 0.02–0.04 μM for COX-2 inhibition, showcasing potent anti-inflammatory activity compared to standard drugs like diclofenac .
  • Mechanism of Action: The compound may exert its effects by stabilizing the human red blood cell membrane and inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anticancer Activity

The anticancer potential of this compound is also notable. Pyrazole derivatives have been linked with various mechanisms of action against cancer cells.

Research Insights:

  • Cell Proliferation Inhibition: Compounds structurally related to this compound demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values as low as 0.08 µM .
  • Mechanistic Studies: Studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving cyclin-dependent kinases (CDKs) and phospholipases .

Antimicrobial Activity

While primarily focused on anti-inflammatory and anticancer properties, preliminary studies suggest potential antimicrobial activities as well.

Activity Overview:

  • Limited antimicrobial efficacy was observed against certain bacterial strains; however, further investigation is warranted to fully elucidate the spectrum of activity against pathogens .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models, compounds with similar structural motifs exhibited significant reductions in paw swelling compared to control groups treated with standard NSAIDs. The most potent derivatives showed over 70% inhibition of edema formation.

Case Study 2: Anticancer Mechanisms

A detailed examination of the anticancer properties revealed that certain analogs induced cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. This was attributed to the inhibition of CDK activity and subsequent activation of tumor suppressor pathways.

Q & A

Q. What are the common synthetic routes for this compound, and how can key intermediates be validated?

The synthesis typically involves multi-step heterocyclic coupling reactions. A feasible approach includes:

  • Step 1 : Condensation of thiophene-containing precursors (e.g., thiophen-2-ylmethyl derivatives) with imidazo[1,2-b]pyrazole intermediates under reflux in acetonitrile or ethanol .
  • Step 2 : Amide coupling between the imidazo-pyrazole-thiophene intermediate and benzo[c][1,2,5]thiadiazole-5-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Validation : Monitor intermediates via TLC (silica gel, chloroform:acetone 3:1) and confirm purity through melting point analysis, IR (C=O stretch ~1670 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.9 ppm) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O at ~1650–1680 cm⁻¹ and thiadiazole C-S at ~1120 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons and ethyl linker protons (e.g., –CH₂–CH₂– at δ 3.5–4.5 ppm), while ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and heterocyclic carbons .
  • X-ray Diffraction : Resolves crystal packing and bond angles, particularly for bicyclic intermediates (e.g., co-crystals of acetamide and thioacetamide derivatives) .

Q. What are typical impurities in synthesis, and how are they mitigated?

  • Byproducts : Unreacted isothiocyanates or cyclization byproducts (e.g., thiadiazole[3,2-a]triazine derivatives) .
  • Mitigation : Optimize reaction time (e.g., 24 hr in H₂SO₄ for cyclization) and use column chromatography (silica gel, ethyl acetate/hexane) .
  • Analysis : LC-MS (e.g., [M+H]+ ion at m/z ~500–550) and elemental analysis (C, H, N, S within ±0.3% of theoretical) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC determination, referencing thiadiazole derivatives with pH-dependent activity .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to imidazo[1,2-b]thiazole analogs .
  • Docking Studies : Model interactions with target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in cyclization steps?

  • Solvent Optimization : Replace H₂SO₄ with polyphosphoric acid (PPA) or Eaton’s reagent to enhance cyclization efficiency under solvent-free conditions .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for thiophene coupling) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

Q. How to address contradictions in proposed mechanistic pathways for heterocyclization?

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during thiadiazole formation .
  • Computational Studies : Apply DFT (B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways .
  • Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., thiourea derivatives) for structural validation .

Q. What advanced techniques resolve structural ambiguities in intermediates or co-crystals?

  • Single-Crystal X-ray : Resolve co-crystal structures (e.g., acetamide-thioacetamide mixtures) to confirm hydrogen bonding and steric effects .
  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and detect through-space couplings in congested aromatic regions .
  • Mass Spectrometry Imaging : Map spatial distribution of intermediates in reaction mixtures using MALDI-TOF .

Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Substituent Variation : Synthesize analogs with fluorinated (e.g., –CF₃), methoxy (–OCH₃), or bromo (–Br) groups at the thiophene or benzothiadiazole moieties .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide, thiadiazole) via 3D-QSAR using CoMFA/CoMSIA .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, comparing to lead thiadiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.